molecular formula C28H28N4O5 B3006797 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251562-87-4

1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B3006797
CAS No.: 1251562-87-4
M. Wt: 500.555
InChI Key: YQMNKAYHFJLFRG-UHFFFAOYSA-N
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Description

1-(4-(2-(3,4-Dimethoxyphenyl)acetamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic carboxamide derivative featuring a central imidazole ring substituted with a 4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl group at position 1 and a 4-methoxyphenyl carboxamide moiety at position 4.

Properties

IUPAC Name

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-35-23-11-9-22(10-12-23)31-28(34)24-17-32(18-29-24)16-19-4-7-21(8-5-19)30-27(33)15-20-6-13-25(36-2)26(14-20)37-3/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMNKAYHFJLFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide , with a molecular formula of C28H28N4O5C_{28}H_{28}N_{4}O_{5} and a molecular weight of 500.5 g/mol, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The imidazole moiety is known for its role in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cancer progression.
  • Receptor Modulation : It can potentially act on various receptors involved in inflammatory pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of similar imidazole derivatives. For instance:

  • Cell Line Studies : Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For example, derivatives with IC50 values ranging from 0.01 µM to 0.46 µM have been reported for related compounds .
Compound NameCell LineIC50 (µM)
Compound AA5490.39
Compound BMCF-70.46
Compound CNCI-H4600.03

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that involves modulation of inflammatory pathways.

Case Studies

  • Study on Antitumor Activity : A study conducted by Li et al. demonstrated that a closely related imidazole derivative inhibited cell proliferation in A549 cells with an IC50 value of 0.16 µM, indicating potent antitumor activity . The study utilized flow cytometry to assess apoptosis rates, revealing increased apoptosis in treated cells compared to controls.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of imidazole derivatives, showing that they significantly reduced edema in animal models when administered prior to inflammatory stimuli . The reduction in paw edema was measured using a plethysmometer, demonstrating the compound's potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Key Structural Differences:

  • Core Heterocycle: The target compound and –7 analogs use an imidazole core, while –3 derivatives employ a benzimidazole scaffold.
  • Substituent Variations :
    • The 3,4-dimethoxyphenyl group in the target compound and analog increases electron-donating capacity and hydrophobicity compared to the 2-methoxy group in .
    • The 4-methoxyphenyl carboxamide in the target compound differs from the 2,4-dimethylphenyl group in , which may reduce steric hindrance and alter binding affinity .

Key Observations:

  • Efficiency : The benzimidazole derivative (–3) employs a streamlined one-pot reductive cyclization with sodium dithionite, offering high yields and reduced reaction time compared to stepwise methods .
  • Functional Group Compatibility : The patent compounds () use trifluoromethoxy and aryl-triazole groups, requiring milder conditions (room temperature) to preserve sensitive substituents .

Pharmacological and Physicochemical Properties

  • Carboxamide Pharmacophore: The carboxamide group in the target compound and analogs acts as a hydrogen bond donor/acceptor, critical for binding to biological targets like kinases or DNA .
  • 4-Methoxy groups in the target compound and –3 derivatives may stabilize π-π stacking interactions with aromatic protein residues .
  • Benzimidazole vs. Imidazole : Benzimidazoles (–3) show proven anticancer activity due to DNA intercalation, while imidazole derivatives (target, –7) may target enzymes like cyclooxygenase or kinases .

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